![molecular formula C23H20N4 B6642817 N-cyclopropyl-2-phenyl-N-(pyridin-2-ylmethyl)quinazolin-4-amine](/img/structure/B6642817.png)
N-cyclopropyl-2-phenyl-N-(pyridin-2-ylmethyl)quinazolin-4-amine
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Overview
Description
N-cyclopropyl-2-phenyl-N-(pyridin-2-ylmethyl)quinazolin-4-amine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of quinazoline derivatives and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-phenyl-N-(pyridin-2-ylmethyl)quinazolin-4-amine involves the inhibition of specific enzymes and signaling pathways involved in tumor growth and progression. This compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
N-cyclopropyl-2-phenyl-N-(pyridin-2-ylmethyl)quinazolin-4-amine has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. This compound has also been shown to inhibit the formation of new blood vessels (angiogenesis) that supply nutrients and oxygen to the tumor.
Advantages and Limitations for Lab Experiments
The advantages of using N-cyclopropyl-2-phenyl-N-(pyridin-2-ylmethyl)quinazolin-4-amine in lab experiments include its high potency and selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, the limitations include its low solubility in water and potential toxicity to normal cells at high concentrations.
Future Directions
Future research on N-cyclopropyl-2-phenyl-N-(pyridin-2-ylmethyl)quinazolin-4-amine should focus on improving its solubility and bioavailability, as well as investigating its potential as a combination therapy with other anti-cancer agents. Additionally, studies on the mechanism of action and potential side effects of this compound should be conducted to fully understand its therapeutic potential.
Synthesis Methods
The synthesis of N-cyclopropyl-2-phenyl-N-(pyridin-2-ylmethyl)quinazolin-4-amine involves the reaction of 2-aminobenzonitrile with cyclopropylamine, followed by the reaction with 2-chloromethylpyridine. The reaction is carried out in the presence of a suitable solvent and catalysts. The yield of the final product depends on the reaction conditions and purity of the starting materials.
Scientific Research Applications
N-cyclopropyl-2-phenyl-N-(pyridin-2-ylmethyl)quinazolin-4-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has shown significant anti-tumor activity in preclinical studies and has potential as a therapeutic agent for cancer treatment.
properties
IUPAC Name |
N-cyclopropyl-2-phenyl-N-(pyridin-2-ylmethyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4/c1-2-8-17(9-3-1)22-25-21-12-5-4-11-20(21)23(26-22)27(19-13-14-19)16-18-10-6-7-15-24-18/h1-12,15,19H,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWWFFFCMSILHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=N2)C3=NC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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